molecular formula C16H17N3O3 B4437916 4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid

4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid

Cat. No. B4437916
M. Wt: 299.32 g/mol
InChI Key: RYUZMLBPMGKLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid involves the inhibition of the enzyme by binding to its active site. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the biological activity that the enzyme is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid are primarily related to its inhibitory activity against the enzyme. This inhibition can lead to a decrease in the production of certain molecules that are involved in various biological processes. For example, inhibition of the enzyme involved in inflammation can lead to a decrease in the production of inflammatory molecules, which can help alleviate symptoms associated with inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid in lab experiments is its potent inhibitory activity against the enzyme. This makes it a valuable tool for studying the biological processes that the enzyme is involved in. However, one of the limitations of using this compound is its specificity towards the enzyme. This means that it may not be effective in inhibiting other enzymes that are involved in similar biological processes.

Future Directions

There are several future directions for research involving 4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases. Another direction is to investigate its inhibitory activity against other enzymes that are involved in similar biological processes. Additionally, further research can be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Scientific Research Applications

The scientific research application of 4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid is primarily focused on its inhibitory activity against a specific enzyme. This enzyme is involved in various biological processes, including inflammation, cancer, and cardiovascular diseases. The compound has shown promising results in inhibiting the enzyme, which makes it a potential candidate for the development of drugs for the treatment of these diseases.

properties

IUPAC Name

4-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-12-18-14-10-6-3-4-7-11(10)22-15(14)16(19-12)17-9-5-8-13(20)21/h3-4,6-7H,2,5,8-9H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZMLBPMGKLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NCCCC(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Reactant of Route 2
4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Reactant of Route 4
4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Reactant of Route 5
4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid
Reactant of Route 6
4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid

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